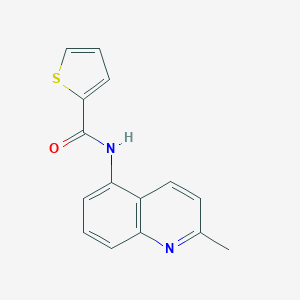![molecular formula C23H24N2O5 B244166 Propyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B244166.png)
Propyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-2-(4-morpholinyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-2-(4-morpholinyl)benzoate, also known as PBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PBA is a benzamide derivative that has been synthesized through a multi-step process involving several chemical reactions.
作用機序
The exact mechanism of action of Propyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-2-(4-morpholinyl)benzoate is not fully understood, but it is believed to act through various pathways. In cancer cells, Propyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-2-(4-morpholinyl)benzoate induces cell cycle arrest and apoptosis by activating the p53 pathway and inhibiting the Akt/mTOR pathway. In Alzheimer's disease, Propyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-2-(4-morpholinyl)benzoate reduces the accumulation of beta-amyloid and tau proteins by inhibiting the activity of beta-secretase and glycogen synthase kinase-3beta. In diabetes, Propyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-2-(4-morpholinyl)benzoate improves insulin sensitivity by activating the AMP-activated protein kinase (AMPK) pathway and reducing inflammation.
Biochemical and Physiological Effects:
Propyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-2-(4-morpholinyl)benzoate has been shown to have various biochemical and physiological effects in different diseases. In cancer cells, Propyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-2-(4-morpholinyl)benzoate inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease, Propyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-2-(4-morpholinyl)benzoate reduces the accumulation of beta-amyloid and tau proteins, which are responsible for the neurodegeneration. In diabetes, Propyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-2-(4-morpholinyl)benzoate improves insulin sensitivity and reduces blood glucose levels by reducing inflammation and activating the AMPK pathway.
実験室実験の利点と制限
Propyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-2-(4-morpholinyl)benzoate has several advantages for lab experiments, such as its ease of synthesis, stability, and low toxicity. However, Propyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-2-(4-morpholinyl)benzoate also has some limitations, such as its poor solubility in water and limited bioavailability.
将来の方向性
There are several future directions for Propyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-2-(4-morpholinyl)benzoate research, such as exploring its potential use in other diseases, improving its bioavailability, and developing more effective derivatives. Propyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-2-(4-morpholinyl)benzoate has shown promising results in cancer, Alzheimer's disease, and diabetes, but its potential use in other diseases such as Parkinson's disease, Huntington's disease, and multiple sclerosis needs to be explored further. In addition, developing more effective derivatives of Propyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-2-(4-morpholinyl)benzoate with better bioavailability and pharmacokinetics could lead to more effective treatments for various diseases.
Conclusion:
In conclusion, Propyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-2-(4-morpholinyl)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Propyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-2-(4-morpholinyl)benzoate has been studied extensively for its potential use in cancer, Alzheimer's disease, and diabetes treatment. Propyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-2-(4-morpholinyl)benzoate has several advantages for lab experiments, such as its ease of synthesis, stability, and low toxicity. However, Propyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-2-(4-morpholinyl)benzoate also has some limitations, such as its poor solubility in water and limited bioavailability. There are several future directions for Propyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-2-(4-morpholinyl)benzoate research, such as exploring its potential use in other diseases, improving its bioavailability, and developing more effective derivatives.
合成法
The synthesis of Propyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-2-(4-morpholinyl)benzoate involves a multi-step process that includes several chemical reactions. The first step involves the reaction of 2-aminobenzoic acid with benzoyl chloride to form 2-benzamidobenzoic acid. In the second step, the reaction of 2-benzamidobenzoic acid with morpholine and propionyl chloride results in the formation of propyl 2-(4-morpholinyl)benzoate. In the final step, the reaction of propyl 2-(4-morpholinyl)benzoate with 1-benzofuran-2-carbonyl chloride leads to the formation of propyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-2-(4-morpholinyl)benzoate.
科学的研究の応用
Propyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-2-(4-morpholinyl)benzoate has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and diabetes. In cancer research, Propyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-2-(4-morpholinyl)benzoate has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Propyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-2-(4-morpholinyl)benzoate has also been shown to have neuroprotective effects in Alzheimer's disease by reducing the accumulation of beta-amyloid and tau proteins. In addition, Propyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-2-(4-morpholinyl)benzoate has been studied for its potential use in diabetes treatment by improving insulin sensitivity and reducing blood glucose levels.
特性
分子式 |
C23H24N2O5 |
|---|---|
分子量 |
408.4 g/mol |
IUPAC名 |
propyl 5-(1-benzofuran-2-carbonylamino)-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C23H24N2O5/c1-2-11-29-23(27)18-15-17(7-8-19(18)25-9-12-28-13-10-25)24-22(26)21-14-16-5-3-4-6-20(16)30-21/h3-8,14-15H,2,9-13H2,1H3,(H,24,26) |
InChIキー |
PFKPSSAOMBOXIR-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC3=CC=CC=C3O2)N4CCOCC4 |
正規SMILES |
CCCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC3=CC=CC=C3O2)N4CCOCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,4-dimethoxybenzamide](/img/structure/B244083.png)

![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide](/img/structure/B244085.png)
![N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B244094.png)
![N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]nicotinamide](/img/structure/B244095.png)
![4-cyano-N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-fluorobenzamide](/img/structure/B244096.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B244097.png)
![2-(2,4-dichlorophenoxy)-N-[3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B244099.png)
![Methyl 5-[(3,4-dichlorobenzoyl)amino]-2-morpholin-4-ylbenzoate](/img/structure/B244102.png)
![2-chloro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B244106.png)
![Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B244108.png)
![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)-2-phenoxyacetamide](/img/structure/B244109.png)
![N-(4-{[(2-chloro-4,6-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B244110.png)
![Ethyl 3-[(2,6-dimethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B244112.png)